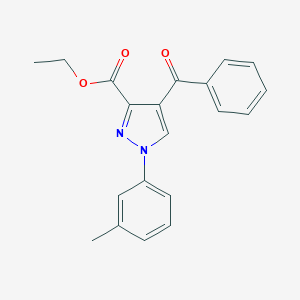

ethyl 4-benzoyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Description

ethyl 4-benzoyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Properties

Molecular Formula |

C20H18N2O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

ethyl 4-benzoyl-1-(3-methylphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C20H18N2O3/c1-3-25-20(24)18-17(19(23)15-9-5-4-6-10-15)13-22(21-18)16-11-7-8-14(2)12-16/h4-13H,3H2,1-2H3 |

InChI Key |

XXDGWQUNCARASG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CC=C2)C3=CC=CC(=C3)C |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CC=C2)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-benzoyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves a sequence of reactions starting from readily available precursors. One common method includes the cyclization of hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often involve the use of polar solvents such as acetic acid .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs cost

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.